D-Valine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

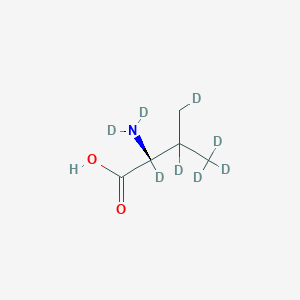

Formule moléculaire |

C5H11NO2 |

|---|---|

Poids moléculaire |

125.20 g/mol |

Nom IUPAC |

(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4- |

Clé InChI |

KZSNJWFQEVHDMF-WIILFAAISA-N |

SMILES isomérique |

[2H]CC([2H])([C@]([2H])(C(=O)O)N([2H])[2H])C([2H])([2H])[2H] |

SMILES canonique |

CC(C)C(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

What is the difference between D-Valine-d8 and L-Valine-d8?

An In-depth Technical Guide to D-Valine-d8 and L-Valine-d8

Introduction

In the precise world of scientific research and pharmaceutical development, understanding the nuanced differences between structurally similar molecules is paramount. This compound and L-Valine-d8 are two such molecules that, while nearly identical in composition, possess a fundamental difference that dictates their biological and chemical applications. Both are isotopically labeled forms of the amino acid valine, where eight hydrogen atoms have been replaced by deuterium (B1214612). However, they are stereoisomers—specifically, enantiomers—of each other. This guide provides a detailed exploration of their core differences, physicochemical properties, and applications, tailored for researchers, scientists, and drug development professionals.

The Core Differences Explained

The distinction between this compound and L-Valine-d8 is rooted in two key concepts: stereochemistry and isotopic labeling.

Stereochemistry: The "D" vs. "L" Configuration

The most critical difference lies in their chirality, or "handedness". All amino acids (except glycine) have a chiral center at their alpha-carbon, meaning they can exist in two non-superimposable mirror-image forms, known as enantiomers.[1][2][3]

-

L-Valine (L-form): This is the naturally occurring and biologically active form of valine found in nearly all proteins in living organisms.[3][][5] Enzymes and biological systems are highly stereospecific and are evolved to recognize and metabolize L-amino acids for protein synthesis, muscle metabolism, and tissue repair.[2][3][6]

-

D-Valine (D-form): This is the "unnatural" enantiomer of valine.[] While less common in nature, D-amino acids are found in some bacterial cell walls and certain antibiotics.[1][3] In pharmaceutical development, D-amino acids are often strategically incorporated into synthetic peptides to increase their resistance to enzymatic degradation (proteolysis), thereby extending their half-life in the body.[1] D-valine can also be used in cell cultures to selectively inhibit the growth of fibroblasts.[7][8]

This stereochemical difference is absolute and governs how each molecule interacts with chiral environments, such as enzymes, receptors, and other biological molecules.

Isotopic Labeling: The "-d8" Designation

Both molecules are labeled with deuterium (d8), a stable, non-radioactive isotope of hydrogen. In this compound and L-Valine-d8, eight hydrogen atoms have been replaced with deuterium atoms.[9][10]

-

Purpose of Labeling: This substitution increases the mass of the molecule by eight atomic mass units.[11] While chemically almost identical to their unlabeled counterparts, this mass shift makes them easily distinguishable in mass spectrometry (MS).[][13]

-

Key Application: Because of this property, deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry assays (e.g., LC-MS).[9][10][13][14] They co-elute with the unlabeled analyte and exhibit similar ionization behavior, allowing them to accurately correct for variations during sample preparation and analysis, leading to highly precise and accurate quantification.[13] They are also used as tracers in metabolic research to follow the metabolic fate of valine in biological systems.[9][10][15]

Comparative Physicochemical Properties

The fundamental properties of this compound and L-Valine-d8 are dictated by their shared molecular formula and distinct stereochemistry. The following table summarizes their key quantitative data.

| Property | L-Valine-d8 | This compound | Unlabeled L-Valine | Unlabeled D-Valine |

| IUPAC Name | (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid[16] | (2R)-2-amino-3-methylbutanoic acid (deuterated) | (2S)-2-amino-3-methylbutanoic acid | (2R)-2-amino-3-methylbutanoic acid[17] |

| Molecular Formula | C₅H₃D₈NO₂[14][18] | C₅H₃D₈NO₂[10] | C₅H₁₁NO₂[] | C₅H₁₁NO₂[7] |

| Molecular Weight | 125.20 g/mol [11][15] | 125.20 g/mol | 117.15 g/mol [7] | 117.15 g/mol [7] |

| CAS Number | 35045-72-8[9][14][15] | 1116448-82-8[10] | 72-18-4[15] | 640-68-6[7][17] |

| Isotopic Purity | ≥98 atom % D | Typically ≥98% | N/A | N/A |

| Chemical Purity | ≥98%[15] | Typically ≥98% | ≥99% | ≥99% |

| Optical Activity | [α]20/D +27.5° (c=8 in 6 M HCl) | Opposite to L-form | [α]20/D +28.8° (c=8 in 6 M HCl) | [α]20/D -28.8° (c=8 in 6 M HCl) |

| Form | Solid[18] | Solid | White powder[17] | White powder |

Visualized Concepts

To better illustrate the core differences and their applications, the following diagrams are provided.

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. jpt.com [jpt.com]

- 3. Valine | Amino Acid, Protein, Metabolism | Britannica [britannica.com]

- 5. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Valine-d8 | C5H11NO2 | CID 90969676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]

- 16. L-Valine-d8 | C5H11NO2 | CID 12169458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Page loading... [guidechem.com]

An In-depth Technical Guide to D-Valine-d8: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of D-Valine-d8, a deuterated isotopologue of the non-proteinogenic amino acid D-Valine. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug metabolism, and analytical chemistry.

Core Chemical Properties and Structure

This compound is a stable, isotopically labeled form of D-Valine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based applications for quantification and as a tracer in metabolic studies.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that many physical properties are identical to its non-deuterated counterpart, D-Valine, and its enantiomer, L-Valine-d8.

| Property | Value | References |

| Molecular Formula | C₅H₃D₈NO₂ | [1] |

| Molecular Weight | 125.20 g/mol | [2] |

| Exact Mass | 125.129192561 Da | [1] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Physical Form | Solid, white to off-white powder or crystals. | |

| Melting Point | 295-300 °C (sublimes) | |

| Solubility | Slightly soluble in aqueous acid and base, and slightly soluble in methanol (B129727) with heating. | |

| Optical Rotation [α]20/D | -26.4° to -29.0° (c=2-5 in 5-6N HCl) |

Note: The optical rotation of this compound is equal in magnitude but opposite in sign to that of L-Valine-d8, which is reported as +27.5° (c = 8 in 6 M HCl). Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.

Chemical Structure

The chemical structure of this compound is identical to D-Valine, with the exception of the isotopic labeling.

-

IUPAC Name: (2R)-2-Amino-3-methylbutanoic acid-d8

-

SMILES: CC(C)--INVALID-LINK--C(O)=O (for the non-deuterated form)

-

InChI Key: KZSNJWFQEVHDMF-SCSAIBSYSA-N (for the non-deuterated form)

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in quantitative mass spectrometry and as a tracer for metabolic flux analysis. Its chemical and physical properties are nearly identical to the endogenous D-Valine, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for variability.

Use as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and have very similar ionization efficiencies, leading to more accurate and precise quantification.

Objective: To provide a general protocol for the quantification of an amino acid in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol can be adapted for the specific analysis of D-Valine.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) or acid (e.g., sulfosalicylic acid).

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the liquid chromatography (LC) mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic Separation: Employ a suitable column (e.g., a C18 or HILIC column) to separate the analyte from other matrix components. The mobile phase composition and gradient will need to be optimized for the specific amino acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define MRM transitions for both the analyte (D-Valine) and the internal standard (this compound). The precursor ion for this compound will be 8 mass units higher than that of D-Valine. The fragment ions may be the same or different, depending on the fragmentation pattern.

-

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Metabolic Labeling Studies

This compound can be used as a tracer to study the metabolic fate of D-Valine in biological systems. By introducing the labeled compound, researchers can track its incorporation into various metabolic pathways.

Objective: To outline a general workflow for a metabolic labeling experiment using this compound to investigate its metabolism.

Methodology:

-

Experimental Design:

-

Choose an appropriate model system (e.g., cell culture, animal model).

-

Determine the concentration and duration of this compound administration.

-

-

Labeling:

-

Introduce this compound into the cell culture medium or administer it to the animal model.

-

-

Sample Collection:

-

Collect biological samples (e.g., cells, tissues, biofluids) at various time points after labeling.

-

-

Metabolite Extraction:

-

Perform a metabolite extraction from the collected samples using appropriate solvents.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using LC-MS/MS to identify and quantify this compound and its potential downstream metabolites. The mass shift of 8 Da will allow for the differentiation of labeled from unlabeled molecules.

-

-

Data Analysis:

-

Analyze the mass spectrometry data to determine the rate of incorporation of this compound into different metabolic pools and to identify any new metabolites formed.

-

Signaling Pathways and Logical Relationships

While the specific signaling roles of D-Valine are less characterized than those of other D-amino acids like D-serine and D-aspartate, its metabolism is primarily governed by the enzyme D-amino acid oxidase (DAO). DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Valine has also been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.

D-Amino Acid Oxidase (DAO) Metabolic Pathway

The following diagram illustrates the metabolic breakdown of D-Valine by D-amino acid oxidase.

Caption: Metabolic pathway of this compound catalyzed by D-Amino Acid Oxidase (DAO).

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical workflow for quantifying an analyte in a biological sample using an internal standard.

Caption: A typical experimental workflow for amino acid quantification using an internal standard.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical properties and structural similarity to endogenous D-Valine make it an excellent internal standard for accurate and precise quantification in complex biological matrices. Furthermore, its isotopic label allows for its use as a tracer to elucidate the metabolic pathways of D-amino acids. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in various research and development settings.

References

Applications of Deuterated D-Amino Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated D-amino acids in scientific research, with a focus on their utility in drug development, metabolic studies, and structural biology. By leveraging the kinetic isotope effect and the unique analytical properties of deuterium (B1214612), these modified amino acids offer powerful tools for enhancing therapeutic profiles, elucidating complex biological processes, and refining our understanding of molecular interactions.

Enhancing Pharmacokinetic Properties of Therapeutics

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of deuterated drug development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. By strategically placing deuterium at sites susceptible to metabolic attack, the rate of drug breakdown can be slowed, leading to improved pharmacokinetic profiles.[1][2][3][4][5]

Incorporating deuterated D-amino acids into peptide-based drugs or small molecules can lead to:

-

Increased Drug Half-Life: A slower rate of metabolism extends the drug's circulation time in the bloodstream, which can reduce the required dosing frequency.[6][7]

-

Enhanced Efficacy: Maintaining therapeutic concentrations for longer durations can improve the overall effectiveness of the drug.[3][8]

-

Reduced Toxicity: Deuteration can minimize the formation of potentially toxic metabolites.[3][4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of deuterated drugs compared to their non-deuterated counterparts, illustrating the impact of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine (Active Metabolites) [1][6][7][9]

| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) |

| Cmax (ng/mL) | Lower than Tetrabenazine | 61.6 |

| AUCinf (ng·hr/mL) | 542 | 261 |

| Half-life (t½) (hours) | 8.6 - 9.4 | 4.5 - 4.8 |

Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity.

Table 2: Pharmacokinetic Parameters of Deuterated L-DOPA (SD-1077) vs. L-DOPA [10][11]

| Parameter | SD-1077/Carbidopa | L-DOPA/Carbidopa |

| Dopamine (B1211576) Cmax | ~1.8-fold higher | Reference |

| Dopamine AUC0-t | ~2.06-fold higher | Reference |

AUC0-t: Area under the curve from time zero to the last measurable concentration.

Tracing Metabolic Pathways and Quantifying Protein Turnover

Deuterated D-amino acids serve as invaluable tracers for studying metabolic pathways and protein dynamics in vivo and in vitro.[12] Since deuterium is a stable, non-radioactive isotope, it can be safely incorporated into biological systems. Researchers can track the journey of these labeled amino acids as they are incorporated into newly synthesized proteins or converted into other metabolites.

One of the most powerful techniques in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (non-deuterated) essential amino acid, while another population is grown in a medium with a "heavy" (deuterated) version of the same amino acid.[13][14] After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of protein abundance between the two samples.

Probing Molecular Structure and Dynamics

Deuterium labeling is a powerful tool in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering .

In NMR, the substitution of protons with deuterons can simplify complex spectra of large proteins, which often suffer from signal overlap and broadening.[15][16] This spectral simplification aids in the assignment of resonances to specific amino acid residues and allows for the study of protein dynamics.[15]

Use in Neurological Disease Research

D-amino acids, such as D-serine (B559539), play a crucial role as co-agonists of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity and cognitive function.[17][18] Dysregulation of D-serine levels has been implicated in neurological disorders like Alzheimer's disease.[19][20] While research into the specific use of deuterated D-amino acids in this context is ongoing, their potential to modulate the metabolism and availability of D-serine in the brain presents a promising avenue for therapeutic intervention and mechanistic studies.[21][22]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Deuterated Amino Acids

This protocol describes a general method for the α-deuteration of amino acids, which often results in a racemic mixture that may require subsequent chiral separation.[2][23]

Materials:

-

Amino acid

-

Deuterated solvent (e.g., EtOD)

-

Base (e.g., NaOEt)

-

Saturated NH4Cl aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO4)

-

Water

Procedure:

-

Dissolve the amino acid derivative (1.0 equivalent) in the deuterated solvent (e.g., EtOD).

-

Add the base (e.g., 5.0 equivalents of NaOEt) to the solution at a controlled temperature.

-

Stir the reaction mixture for the required duration.

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Remove the deuterated solvent under reduced pressure.

-

Add water to the resulting mixture and extract the product with EtOAc multiple times.

-

Combine the organic fractions, dry with MgSO4, and concentrate under reduced pressure to obtain the α-deuterated amino acid.

Protocol 2: Chiral Separation of Deuterated D/L-Amino Acids

This protocol outlines a general approach for separating the D- and L-enantiomers of a deuterated amino acid mixture using chiral column chromatography.[14][24]

Materials:

-

Racemic deuterated amino acid mixture

-

Chiral HPLC column

-

Mobile phase (specific to the column and amino acid)

-

HPLC system with a suitable detector (e.g., fluorescence or UV)

Procedure:

-

Dissolve the deuterated amino acid mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Run the separation using an isocratic or gradient elution method as required for optimal resolution.

-

Monitor the elution of the enantiomers using the detector. The D- and L-forms will have distinct retention times.

-

Collect the fractions corresponding to the desired D-amino acid enantiomer.

-

Confirm the purity of the collected fraction by re-injecting a small aliquot onto the column.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Deuterated D-Amino Acids

This protocol describes the incorporation of a deuterated D-amino acid into a peptide chain using standard Fmoc/tBu solid-phase peptide synthesis.[25][26][27][28][29]

Materials:

-

Rink amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including the deuterated D-amino acid)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Diethyl ether

Procedure:

-

Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve the Fmoc-protected deuterated D-amino acid (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.

-

Add DIEA (2 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF and DCM.

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

-

Lyophilize the crude peptide before purification by HPLC.

Protocol 4: Sample Preparation for NMR Analysis of a Deuterated Protein

This protocol provides a general guideline for preparing a deuterated protein sample for NMR spectroscopy.[15][30][31][32]

Materials:

-

Purified deuterated protein

-

Deuterated NMR buffer (e.g., containing D2O)

-

NMR tube

Procedure:

-

Exchange the buffer of the purified deuterated protein into the final deuterated NMR buffer using dialysis or a desalting column.

-

Concentrate the protein to the desired concentration (typically 0.1 - 1 mM).

-

Transfer the final protein solution into a clean, high-quality NMR tube.

-

Ensure the sample volume is sufficient to cover the active region of the NMR probe (typically ~500-600 µL for a standard 5 mm tube).

-

The sample is now ready for NMR data acquisition.

Mandatory Visualizations

Signaling Pathways and Workflows

References

- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Deuterium-substituted L-DOPA displays increased behavioral potency and dopamine output in an animal model of Parkinson's disease: comparison with the effects produced by L-DOPA and an MAO-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for preparation of deuterated amino acids (Review article) [inis.iaea.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. WO2020206367A1 - Processes for the preparation of deuterated d-serine - Google Patents [patents.google.com]

- 22. WO2019104179A1 - Deuterated analogs of d-serine and uses thereof - Google Patents [patents.google.com]

- 23. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. chemistry.du.ac.in [chemistry.du.ac.in]

- 27. rsc.org [rsc.org]

- 28. luxembourg-bio.com [luxembourg-bio.com]

- 29. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 30. sites.bu.edu [sites.bu.edu]

- 31. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 32. web.uvic.ca [web.uvic.ca]

Understanding D-Valine-d8 for Metabolic Labeling Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Valine-d8, a stable isotope-labeled amino acid, and its applications in metabolic labeling studies for quantitative proteomics and drug development. We will delve into its unique properties, detailed experimental protocols, and data analysis workflows, offering a valuable resource for researchers in the field.

Introduction to this compound and Metabolic Labeling

This compound is a deuterated form of the D-isomer of the essential amino acid valine. In metabolic labeling, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into biomolecules, such as proteins, allowing for their differentiation and quantification using mass spectrometry.

One of the primary applications of labeled amino acids is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid. After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and the relative abundance of proteins between the two states can be accurately quantified by mass spectrometry.

Properties of this compound and its Isotopologues

| Property | L-Valine (Light) | L-Valine-d8 (Heavy) | This compound (Heavy) |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₃D₈NO₂ | C₅H₃D₈NO₂ |

| Molecular Weight | 117.15 g/mol | 125.20 g/mol | 125.20 g/mol |

| Isotopic Purity | N/A | Typically ≥98 atom % D | Typically ≥98 atom % D |

| Mass Shift | 0 Da | +8 Da | +8 Da |

| Primary Application | Control in metabolic labeling | Quantitative proteomics (SILAC) | Selective inhibition of fibroblasts, tracer in metabolic studies |

Key Applications of this compound

Selective Inhibition of Fibroblast Proliferation

A unique application of D-valine is its ability to selectively inhibit the growth of fibroblasts in cell culture.[1][2][3][4] Most mammalian cells, with the exception of some epithelial and other specialized cell types, lack the enzyme D-amino acid oxidase (DAO).[1] This enzyme is necessary to convert the D-isomer of an amino acid to its usable L-isomer. By replacing L-valine with D-valine in the culture medium, fibroblasts are starved of this essential amino acid and their proliferation is halted. This technique is invaluable for establishing pure cultures of epithelial cells or other DAO-positive cells from primary tissues, which are often overgrown by fibroblasts.

Metabolic Labeling for Quantitative Proteomics (using L-Valine-d8)

While this compound is primarily used for fibroblast inhibition, its stereoisomer, L-Valine-d8, is a key reagent in SILAC-based quantitative proteomics. The +8 Da mass shift it imparts allows for the clear differentiation of peptides from "light" and "heavy" labeled cell populations in a mass spectrometer.

Advantages of Deuterium Labeling:

-

Cost-effective: Deuterated compounds are often less expensive to synthesize than their ¹³C or ¹⁵N counterparts.

-

Significant mass shift: The +8 Da shift for Valine-d8 provides clear separation in the mass spectrum.

Potential Considerations:

-

Kinetic Isotope Effect (KIE): The mass difference between hydrogen and deuterium can sometimes lead to altered reaction rates for enzymes processing the deuterated molecule. This effect is generally small for protein metabolism but should be considered, especially in studies focused on enzyme kinetics.

-

Chromatographic Shift: In some cases, deuterated compounds may exhibit a slight shift in retention time during liquid chromatography compared to their non-deuterated counterparts.

Experimental Protocols

Protocol for Selective Inhibition of Fibroblasts using D-Valine

This protocol describes the preparation of a D-valine-containing medium to selectively inhibit fibroblast growth in a primary cell culture.

Materials:

-

Basal medium deficient in L-valine (e.g., custom formulation of DMEM or MEM)

-

D-Valine

-

Dialyzed fetal bovine serum (dFBS) to minimize the introduction of "light" L-valine

-

Penicillin-Streptomycin solution

-

Primary tissue for cell isolation

Procedure:

-

Prepare D-Valine Medium:

-

Dissolve D-valine in the L-valine-deficient basal medium to a final concentration equivalent to that of L-valine in the standard formulation (e.g., 94 mg/L for DMEM).

-

Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed serum is crucial to remove small molecules, including L-valine, that would otherwise support fibroblast growth.

-

Add Penicillin-Streptomycin to a 1X final concentration.

-

Sterile-filter the complete medium using a 0.22 µm filter.

-

-

Isolate Primary Cells: Isolate cells from the primary tissue using standard enzymatic digestion and cell dissociation protocols.

-

Cell Seeding and Culture:

-

Seed the mixed cell population into culture flasks or plates.

-

Culture the cells in the prepared D-valine medium.

-

Epithelial or other DAO-positive cells will be able to convert D-valine to L-valine and proliferate, while fibroblasts will be unable to do so and will not divide.

-

-

Monitoring and Maintenance:

-

Monitor the cultures for the selective growth of the desired cell type and the absence of fibroblast proliferation.

-

Change the medium every 2-3 days. Once a pure population of the desired cells is established, they can be subcultured and maintained in the D-valine medium or switched to a standard L-valine containing medium.

-

General Protocol for a SILAC Experiment using L-Valine-d8

This protocol outlines a typical workflow for a quantitative proteomics experiment using L-Valine-d8 for metabolic labeling.

Materials:

-

SILAC-grade DMEM or RPMI 1640 deficient in L-arginine, L-lysine, and L-valine.

-

"Light" L-arginine, L-lysine, and L-valine.

-

"Heavy" L-arginine (e.g., ¹³C₆, ¹⁵N₄-Arg), L-lysine (e.g., ¹³C₆, ¹⁵N₂-Lys), and L-Valine-d8.

-

Dialyzed fetal bovine serum (dFBS).

-

Cell line of interest.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Trypsin (mass spectrometry grade).

-

Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide).

-

Desalting columns (e.g., C18 StageTips).

Procedure:

-

Media Preparation:

-

Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the amino acid-deficient basal medium with the "light" versions of arginine, lysine, and valine. For the "heavy" medium, supplement with the "heavy" versions. Add dFBS and antibiotics to both.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.

-

Passage the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids. The incorporation efficiency should be checked by mass spectrometry.

-

-

Experimental Treatment:

-

Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and wash with PBS.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer. .

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the proteins using DTT.

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin. This is often done overnight at 37°C.

-

-

Peptide Desalting and Cleanup:

-

Desalt the peptide mixture using C18 StageTips or a similar reversed-phase chromatography method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the "light" and "heavy" peptide pairs, which are chemically identical but differ in mass.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Signaling Pathways and Experimental Workflows

SILAC-based proteomics is a powerful tool for elucidating changes in signaling pathways in response to various stimuli. For example, it has been used to study the TGF-beta and PI3K/Akt signaling pathways.

Example Signaling Pathway: TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis. A SILAC experiment could be designed to investigate the proteomic changes induced by TGF-β stimulation.

Experimental Workflow for a SILAC Study

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using SILAC.

Conclusion

This compound and its isotopologue L-Valine-d8 are versatile tools for researchers in cell biology and proteomics. D-Valine's unique ability to selectively inhibit fibroblast growth allows for the purification of specific cell types from mixed cultures. L-Valine-d8, on the other hand, is a valuable reagent for quantitative proteomics using the SILAC methodology, enabling the accurate measurement of changes in protein expression in response to various stimuli. This guide provides a foundational understanding and practical protocols for the application of these powerful research tools.

References

- 1. SILAC labeling coupled to shotgun proteomics analysis of membrane proteins of liver stem/hepatocyte allows to candidate the inhibition of TGF-beta pathway as causal to differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SILAC-based proteomic profiling of the suppression of TGF-β1-induced lung fibroblast-to-myofibroblast differentiation by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of fibroblast proliferation in a culture of human endometrial stromal cells using a medium containing D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Fate of D-Valine-d8 In Vivo: A Technical Guide to its Incorporation into Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dogma of L-Amino Acid Exclusivity in Protein Synthesis

Proteins in virtually all living organisms are synthesized by ribosomes, which read the genetic code transcribed into messenger RNA (mRNA). This process is highly specific, and a key aspect of this fidelity is the exclusive use of L-amino acids. The enzymes responsible for charging transfer RNAs (tRNAs) with amino acids, aminoacyl-tRNA synthetases, are stereospecific and will not recognize D-amino acids. Furthermore, the ribosome itself has a strong preference for L-aminoacyl-tRNAs, effectively preventing the incorporation of D-amino acids into the growing polypeptide chain.

While D-amino acids are found in nature, such as in bacterial cell walls and as neurotransmitters, their presence in proteins is typically the result of post-translational modifications where an existing L-amino acid residue is enzymatically converted to its D-enantiomer[1].

The Metabolic Pathway of D-Valine

When D-Valine-d8 is introduced in vivo, it is not expected to enter the pool of amino acids used for protein synthesis. Instead, its primary metabolic fate is degradation through the action of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids[1][2][3].

D-Amino Acid Oxidase (DAAO)

DAAO exhibits broad substrate specificity, with a preference for neutral and hydrophobic D-amino acids[1]. The enzyme converts the D-amino acid into the corresponding α-keto acid. In the case of D-valine, the product is α-ketoisovalerate. This α-keto acid can then enter central metabolic pathways, such as the citric acid cycle, to be used for energy production or as a precursor for other molecules.

The following diagram illustrates the metabolic fate of this compound.

Experimental Methodologies for Detecting D-Amino Acid Incorporation

Investigating the potential for this compound incorporation into proteins requires highly sensitive and specific analytical techniques capable of distinguishing between stereoisomers and accurately quantifying their presence. The primary challenge is to differentiate between true incorporation and artifacts introduced during sample preparation, such as racemization (the conversion of L-amino acids to a mixture of L- and D-isomers) during acid hydrolysis of proteins.

Experimental Workflow

A typical workflow to investigate the incorporation of this compound is outlined below.

Detailed Experimental Protocols

3.2.1. Protein Hydrolysis with Deuterated Acid

To control for racemization during sample preparation, protein hydrolysis should be performed in a deuterated acid, such as deuterium (B1214612) chloride (DCl) in D₂O. Any racemization that occurs during hydrolysis will result in the exchange of the α-hydrogen for a deuterium atom. This allows for the differentiation of endogenously incorporated D-amino acids from those formed as artifacts.

-

Protocol:

-

Lyophilize the purified protein sample.

-

Add a solution of 6 M DCl in D₂O.

-

Incubate the sample at 110°C for 24 hours in a sealed, evacuated tube.

-

After hydrolysis, remove the acid under vacuum.

-

Re-dissolve the amino acid hydrolysate in a suitable solvent for derivatization.

-

3.2.2. Chiral Derivatization

To enable the separation of D- and L-amino acid enantiomers by chromatography and to enhance their detection by mass spectrometry, a chiral derivatization agent is used.

-

Protocol (Example using (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester (S-NIFE)):

-

Re-dissolve the amino acid hydrolysate in a borate (B1201080) buffer (pH 8.5).

-

Add a solution of S-NIFE in acetone.

-

Incubate at 60°C for 30 minutes.

-

Quench the reaction by adding a small volume of formic acid.

-

The sample is now ready for LC-MS analysis.

-

3.2.3. Chiral Chromatography and Mass Spectrometry

The derivatized amino acids are separated using a chiral chromatography column and detected by a mass spectrometer.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is typically used.

-

Column: A chiral column, such as one based on a cyclodextrin (B1172386) or a macrocyclic antibiotic, is essential for separating the diastereomeric derivatives of the D- and L-valine.

-

Mass Spectrometry: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the derivatized D- and L-Valine-d8. The mass transitions will be specific for the derivatized valine, taking into account the mass of the deuterium label and the derivatizing agent.

Quantitative Data Summary

Currently, there is no quantitative data in the scientific literature demonstrating the in vivo incorporation of this compound into proteins via ribosomal synthesis . Studies using deuterated amino acids have primarily focused on L-isomers for metabolic tracing and proteomic analysis. The expected outcome of an experiment as described above would be the detection of this compound in its free form in tissues, followed by its clearance, and the absence of this compound in protein hydrolysates (beyond any background levels attributable to racemization during hydrolysis, which can be corrected for using the deuterated acid method).

For comparison, the following table summarizes the expected and hypothetical outcomes.

| Analyte | Expected In Vivo Fate | Hypothetical Evidence of Incorporation | Method of Detection |

| Free this compound | Present in tissues and biological fluids post-administration, followed by metabolic clearance. | - | LC-MS/MS |

| Protein-Bound this compound | Not detected (below the limit of detection). | A signal for derivatized this compound in the protein hydrolysate that is significantly above the background level determined from control samples and corrected for racemization. | Chiral LC-MS/MS |

| α-Ketoisovalerate-d7 | Detected as a metabolite of this compound. | - | GC-MS or LC-MS/MS |

Conclusion

The established principles of molecular biology strongly indicate that this compound is not incorporated into proteins in vivo through the ribosomal machinery. The primary fate of this labeled D-amino acid is metabolic degradation by D-amino acid oxidase. While the existence of D-amino acids in some natural peptides and proteins is acknowledged, their presence is a result of specific enzymatic post-translational modifications, for which there is no current evidence involving valine. Researchers and drug development professionals should therefore operate under the assumption that this compound will act as a metabolic tracer for D-amino acid catabolism rather than a building block for protein synthesis. Any investigation into its potential incorporation would require rigorous experimental design, including controls for racemization, and the use of highly sensitive chiral analytical techniques.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of D-Valine-d8, a deuterated form of the D-isomer of the essential amino acid valine. This isotopically labeled compound is a critical tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry.

Core Physical and Chemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. The solubility data provided is for the non-deuterated D-Valine, but it is expected to be very similar for its deuterated counterpart.

| Property | Value | References |

| Molecular Formula | C₅H₃D₈NO₂ | [1] |

| Molecular Weight | 125.20 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | >295 °C (sublimes) | [] |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

| Solubility in Water | 74.46 g/L at 25 °C | [] |

| Solubility in PBS | 100 mg/mL | [2] |

| Solubility in DMSO | < 1 mg/mL (insoluble or slightly soluble) | [2][3] |

| Solubility in Ethanol | Insoluble | [5] |

Experimental Protocols

This compound is extensively used as an internal standard in quantitative analytical methods due to its chemical identity to D-Valine, but with a distinct mass, allowing for precise quantification while correcting for matrix effects and variations in sample processing.

Protocol 1: Quantitative Analysis of Amino Acids in Biological Fluids by LC-MS/MS

This protocol outlines a typical "dilute and shoot" method for the analysis of amino acids in plasma, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.

-

Add a known concentration of this compound internal standard solution.

-

Vortex the mixture for 30 seconds.

-

Refrigerate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer 50 µL of the supernatant and mix with 450 µL of the initial mobile phase.

-

Inject 4 µL of this final solution into the LC-MS/MS system.[6]

2. LC-MS/MS Conditions:

-

LC Column: A mixed-mode column suitable for amino acid analysis (e.g., involving anion exchange, cation exchange, and reversed-phase interactions).[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient: A suitable gradient to resolve the amino acids of interest.

-

Flow Rate: Typically 0.4 - 0.6 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native amino acids and this compound.

Protocol 2: GC-MS Analysis of Amino Acids with Derivatization

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, amino acids must be derivatized to increase their volatility.

1. Derivatization:

-

A common two-step derivatization involves esterification followed by acylation. For example, using propyl chloroformate/propanol.[7]

-

Alternatively, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[8]

-

Example using MTBSTFA:

-

A 50 µL aliquot of an amino acid solution is dried.

-

100 µL of neat MTBSTFA and 100 µL of acetonitrile are added.

-

The mixture is heated at 100 °C for 4 hours.

-

The sample is then neutralized before GC-MS analysis.

-

2. GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity column, such as a 5% diphenyl/95% dimethyl-polysiloxane column.[8]

-

Injector: Splitless mode at 250°C.

-

Oven Program: An initial temperature of 100°C, held for 2 minutes, then ramped at 4°C/min to 280°C and held for 15 minutes.[8]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, often in Selected Ion Monitoring (SIM) mode for quantitative analysis.

Visualizations

Metabolic Pathway of Valine Catabolism

The following diagram illustrates the catabolic pathway of valine, a branched-chain amino acid. D-Valine follows the same metabolic route.

Caption: Catabolic pathway of D-Valine.

Signaling Pathways Influenced by Valine Metabolism

Valine and its metabolites can influence key cellular signaling pathways that regulate growth, proliferation, and metabolism.

Caption: Influence of Valine on signaling pathways.

Experimental Workflow for Stable Isotope Tracing in Cell Culture

This diagram outlines a typical workflow for a stable isotope tracing experiment using this compound to study its metabolic fate in cultured cells.

Caption: Workflow for this compound tracing.

References

- 1. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DL-Valine | TargetMol [targetmol.com]

- 5. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Valine-d8 in Metabolic Flux Analysis of Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3] By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a detailed snapshot of cellular physiology.[3] D-Valine-d8, a stable isotope-labeled form of the essential branched-chain amino acid valine, serves as a valuable tracer for investigating cellular metabolism, particularly in the context of cancer research, drug development, and inborn errors of metabolism.[4][5] Valine catabolism feeds into the tricarboxylic acid (TCA) cycle, making it a crucial pathway for cellular energy and biosynthesis.[4][6] The use of this compound allows for the precise tracking of valine's contribution to downstream metabolites without the safety concerns associated with radioactive isotopes.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis of mammalian cells.

Principle of the Method

The core principle of metabolic flux analysis with this compound involves replacing standard L-valine in cell culture media with this compound. As cells metabolize the labeled valine, the deuterium (B1214612) atoms are incorporated into various downstream metabolites. The extent and pattern of this isotopic labeling are then measured using mass spectrometry (MS).[2] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes. The workflow typically involves cell culture with the stable isotope tracer, sample quenching and extraction, LC-MS analysis, and computational data analysis to determine flux rates.[3][7]

Applications in Research and Drug Development

-

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation.[2] Tracing the metabolism of this compound can elucidate how cancer cells utilize branched-chain amino acids to fuel the TCA cycle and for biosynthesis, potentially identifying novel therapeutic targets.

-

Drug Discovery and Development: MFA with this compound can be employed to understand the mechanism of action of drugs that target metabolic pathways. By observing how a drug perturbs the metabolic fluxes downstream of valine, researchers can gain insights into its efficacy and potential off-target effects.

-

Inborn Errors of Metabolism: This technique is valuable for studying genetic disorders that affect amino acid metabolism. By tracing the fate of this compound, researchers can identify specific enzymatic deficiencies and assess the efficacy of therapeutic interventions.

-

Cell Culture Process Optimization: In biopharmaceutical production, understanding the metabolic state of mammalian cells is crucial for optimizing protein production. MFA can help in designing better cell culture media and feeding strategies to enhance cell growth and productivity.[1]

Quantitative Data Summary

Due to the proprietary nature of many metabolic flux analysis studies, publicly available quantitative flux data specifically from this compound tracing experiments in mammalian cells is limited. The following tables are presented as illustrative examples of how such data would be structured and interpreted. The values are hypothetical and intended for demonstration purposes.

Table 1: Fractional Labeling of Key Metabolites after this compound Tracing

| Metabolite | Isotopologue (m+n) | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment X |

| α-Ketoisovalerate | m+7 | 85.2 ± 3.1 | 65.7 ± 4.5 |

| Succinyl-CoA | m+4 | 42.1 ± 2.5 | 28.9 ± 3.2 |

| Citrate | m+2 | 15.3 ± 1.8 | 9.8 ± 1.5 |

| Glutamate | m+2 | 12.6 ± 1.5 | 8.1 ± 1.1 |

This table illustrates the percentage of each metabolite pool that has incorporated a specific number of deuterium atoms from this compound. A decrease in fractional labeling in the "Treatment X" group could suggest an inhibition of the valine catabolic pathway.

Table 2: Relative Metabolic Fluxes through Valine Catabolism and Associated Pathways

| Metabolic Reaction | Relative Flux (Control) | Relative Flux (Treatment X) | Fold Change |

| Valine Transaminase | 100 ± 5 | 75 ± 6 | 0.75 |

| Branched-chain α-keto acid dehydrogenase | 98 ± 4 | 72 ± 5 | 0.73 |

| Propionyl-CoA carboxylase | 95 ± 5 | 68 ± 6 | 0.72 |

| Anaplerotic Succinyl-CoA influx to TCA | 50 ± 3 | 35 ± 4 | 0.70 |

This table shows the calculated relative rates of key enzymatic steps in and around the valine degradation pathway. The data suggests that "Treatment X" leads to a general decrease in the flux through this pathway.

Experimental Protocols

This section provides a detailed methodology for conducting a metabolic flux analysis experiment using this compound in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (deficient in L-valine)

-

This compound (≥98% isotopic purity)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 60% methanol (B129727) in water, pre-chilled to -20°C

-

Extraction solvent: 80% methanol in water, pre-chilled to -20°C

-

Cell scrapers

-

Centrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Cell Culture and Labeling: a. Culture mammalian cells in standard growth medium to the desired confluency (typically 70-80%). b. Prepare the labeling medium by supplementing valine-free base medium with this compound to the desired final concentration (typically the same as L-valine in the standard medium). Add dFBS and other necessary supplements. c. Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed this compound labeling medium. d. Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 24-48 hours.

-

Metabolite Quenching and Extraction: a. Place the cell culture plates on ice. b. Aspirate the labeling medium. c. Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled valine. d. Add a sufficient volume of pre-chilled quenching solution to cover the cell monolayer and incubate for 1 minute on ice to rapidly halt metabolic activity. e. Aspirate the quenching solution. f. Add a sufficient volume of pre-chilled extraction solvent to the plate. g. Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled centrifuge tube. h. Vortex the tubes vigorously for 1 minute. i. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. j. Carefully transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract. k. Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

-

LC-MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water). b. Inject the reconstituted sample into an LC-MS system. c. Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites). d. Detect the mass and abundance of the metabolites and their isotopologues using a high-resolution mass spectrometer.

-

Data Analysis: a. Process the raw LC-MS data to identify metabolites and determine their mass isotopologue distributions (MIDs). b. Correct the MIDs for the natural abundance of stable isotopes. c. Use the corrected MIDs and a stoichiometric model of the relevant metabolic network to calculate metabolic fluxes using software such as INCA, OpenMebius, or other MFA tools.[3]

Visualizations

Caption: Valine Catabolism Pathway.

Caption: Experimental Workflow for MFA.

References

- 1. Metabolic flux analysis in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unlocking Insights into Biomolecular Dynamics: D-Valine-d8 in Advanced NMR Spectroscopy

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Among these, D-Valine-d8, a deuterated form of the essential amino acid valine, has emerged as a powerful tool for elucidating the structure, dynamics, and interactions of large proteins and complex biomolecular assemblies. This document provides detailed application notes and protocols for the effective utilization of this compound in biomolecular NMR, with a focus on the widely used methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) technique.

The primary application of this compound and its precursors in NMR is to simplify complex spectra and enhance the quality of data for large proteins (typically >30 kDa). By replacing protons with deuterons, the dominant dipole-dipole relaxation pathways are significantly reduced, leading to sharper lines and improved spectral resolution. This is particularly crucial for the methyl groups of valine, leucine (B10760876), and isoleucine, which are excellent probes of protein structure and dynamics due to their abundance in hydrophobic cores and at protein-protein interfaces.

Core Applications of this compound Labeling:

-

Studies of High Molecular Weight Proteins: Deuterium (B1214612) labeling is instrumental in pushing the size limits of proteins amenable to solution NMR analysis, enabling studies of systems approaching 1 MDa.[1]

-

Methyl-TROSY Spectroscopy: This technique, combined with selective protonation of methyl groups in a deuterated background, provides significant sensitivity and resolution enhancement for large proteins.[2]

-

Protein Dynamics and Folding: The favorable relaxation properties of methyl groups allow for the detailed characterization of side-chain dynamics, providing insights into protein folding and conformational changes.

-

Protein-Ligand Interactions: By monitoring the chemical shift perturbations of valine methyl groups upon ligand binding, researchers can map binding sites and characterize the interactions crucial for drug discovery.[3][4]

-

Membrane Protein Structural Biology: The challenges of studying membrane proteins, often large and aggregation-prone, can be mitigated by deuterium labeling, which improves spectral quality in detergent micelles or lipid bilayers.[5]

Understanding the Labeling Strategy: The Valine Biosynthesis Pathway

In many expression systems, particularly E. coli, direct addition of this compound to the growth media can be an effective labeling strategy. However, a more common and cost-effective approach involves the use of its deuterated biosynthetic precursor, α-ketoisovalerate. The diagram below illustrates how labeled α-ketoisovalerate is incorporated into both valine and leucine. Strategies to specifically label only valine often involve the addition of unlabeled L-leucine-d10 to the media, which inhibits the incorporation of the labeled precursor into the leucine biosynthesis pathway.

References

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. Pulse Sequences | Daiwen Yang's Group [blog.nus.edu.sg]

- 3. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of NMR to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Protein Synthesis Rates with D-Valine-d8 Tracer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is a cornerstone of cellular function, and its rate is a critical indicator of physiological and pathological states. Accurate measurement of protein synthesis rates is therefore essential in various fields, including metabolic research, drug discovery, and clinical diagnostics. Stable isotope labeling combined with mass spectrometry has emerged as a powerful technique for these measurements. This document provides a detailed guide to using the deuterated amino acid D-Valine-d8 as a tracer to quantify protein synthesis rates in vivo and in vitro.

This compound is a non-proteinogenic stereoisomer of valine, meaning it is not incorporated into proteins during translation. However, it can be converted in vivo to its L-isomer, L-Valine-d8, which then acts as a tracer that is incorporated into newly synthesized proteins. The use of a D-amino acid tracer offers the advantage of a "slow-release" kinetic profile, as the conversion to the L-form is a rate-limiting step. This can be beneficial for long-term studies of protein synthesis. The incorporation of the heavy isotope-labeled valine into proteins is then quantified using mass spectrometry, allowing for the calculation of the fractional synthesis rate (FSR), which represents the fraction of a protein pool that is newly synthesized over a specific period.

Principle of the Method

The methodology is based on the principle of precursor-product labeling. A known amount of the this compound tracer is introduced into the biological system (e.g., cell culture media or administered to an animal). The this compound is taken up by cells and enzymatically converted to L-Valine-d8. This labeled L-valine then enriches the intracellular pool of free amino acids, which serves as the precursor for protein synthesis.

During translation, L-Valine-d8 is incorporated into newly synthesized proteins. After a defined labeling period, tissues or cells are harvested, and total protein is extracted and hydrolyzed into its constituent amino acids. The enrichment of L-Valine-d8 in the protein-bound fraction and the precursor pool (intracellular free amino acids) is determined by mass spectrometry. The FSR is then calculated based on the rate of incorporation of the tracer into the protein over time, relative to the precursor enrichment.

Experimental Workflow

The general workflow for measuring protein synthesis rates using a this compound tracer involves several key steps, from tracer administration to data analysis.

Detailed Experimental Protocols

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis in Rodents

1. Tracer Administration (Flooding Dose Method):

The flooding dose technique is often employed to rapidly equilibrate the intracellular and extracellular amino acid pools with the tracer, minimizing variations in precursor enrichment.

-

Tracer Solution Preparation: Prepare a sterile solution of this compound in saline. A typical concentration for a flooding dose is 150 mM. The exact amount to administer will depend on the animal's body weight.

-

Administration: Administer the this compound solution via intravenous (IV) or intraperitoneal (IP) injection. A common dosage is 1.5 mmol/kg body weight.

2. Sample Collection:

-

At a predetermined time point after tracer administration (e.g., 30 minutes), euthanize the animal according to approved ethical protocols.

-

Rapidly excise the tissue of interest (e.g., gastrocnemius muscle) and immediately freeze it in liquid nitrogen to halt metabolic processes.

-

Collect a blood sample via cardiac puncture into a heparinized tube. Centrifuge the blood to separate the plasma and store it at -80°C.

3. Sample Preparation:

-

Tissue Homogenization: Pulverize the frozen tissue under liquid nitrogen. Homogenize the powdered tissue in ice-cold perchloric acid (PCA) or a similar protein precipitating agent.

-

Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein. The supernatant contains the free intracellular amino acids (precursor pool).

-

Protein Hydrolysis: Wash the protein pellet multiple times with the precipitating agent to remove any unbound tracer. Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

-

Amino Acid Purification: Purify the amino acids from both the protein hydrolysate and the supernatant (precursor pool) using cation exchange chromatography.

4. Mass Spectrometry Analysis:

-

Derivatization: Derivatize the purified amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

LC-MS/MS Analysis: Analyze the derivatized amino acids using LC-MS/MS. Monitor the specific mass-to-charge (m/z) transitions for both unlabeled L-Valine and labeled L-Valine-d8.

5. Data Analysis and FSR Calculation:

-

Determine the enrichment of L-Valine-d8 in the protein-bound fraction (E_protein) and the precursor pool (E_precursor) from the mass spectrometry data.

-

Calculate the Fractional Synthesis Rate (FSR) using the following formula:

FSR (%/hour) = [(E_protein) / (E_precursor × t)] × 100

where 't' is the time of labeling in hours.

Protocol 2: In Vitro Measurement of Protein Synthesis in Cultured Cells

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration will need to be optimized for the specific cell type and experimental goals.

-

Incubate the cells for a defined period (e.g., 2, 4, 6 hours).

2. Cell Harvesting and Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

3. Sample Preparation:

-

Follow the same steps for protein precipitation, hydrolysis, and amino acid purification as described in the in vivo protocol.

4. Mass Spectrometry and Data Analysis:

-

Perform LC-MS/MS analysis and calculate the FSR as described in the in vivo protocol.

Quantitative Data Presentation

The following tables present hypothetical data from experiments using a this compound tracer to illustrate how quantitative results can be structured. Note: Specific quantitative data for this compound was not available in the initial search results; therefore, these tables are for illustrative purposes.

Table 1: Fractional Synthesis Rates (FSR) in Different Rodent Tissues

| Tissue | FSR (%/hour) (Mean ± SD) |

| Skeletal Muscle (Gastrocnemius) | 0.05 ± 0.01 |

| Liver | 1.5 ± 0.2 |

| Heart | 0.8 ± 0.1 |

| Brain | 0.3 ± 0.05 |

Table 2: Effect of a Novel Anabolic Compound on Muscle Protein Synthesis in Rats

| Treatment Group | Muscle FSR (%/hour) (Mean ± SD) |

| Vehicle Control | 0.05 ± 0.01 |

| Compound X (10 mg/kg) | 0.08 ± 0.015 |

| Compound X (30 mg/kg) | 0.12 ± 0.02 |

*p < 0.05 compared to Vehicle Control

Signaling Pathway Regulating Protein Synthesis

The PI3K/Akt/mTOR signaling pathway is a central regulator of protein synthesis in response to various stimuli, including growth factors, nutrients, and hormones. Understanding this pathway is crucial for interpreting changes in protein synthesis rates.

Conclusion

The use of this compound as a stable isotope tracer provides a reliable and effective method for quantifying protein synthesis rates. The detailed protocols and principles outlined in this document offer a comprehensive guide for researchers in various scientific disciplines. By accurately measuring this fundamental biological process, scientists can gain deeper insights into cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions.

A Step-by-Step Guide to D-Valine-d8 in SILAC Experiments for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the utilization of D-Valine-d8 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This guide is designed to assist researchers in accurately quantifying cellular proteomes, tracking protein turnover, and investigating signaling pathways.

Introduction to SILAC and the Role of this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative mass spectrometry-based proteomics. The methodology involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1] By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, researchers can achieve highly accurate relative quantification of protein abundance.[2][3][4]

Traditionally, SILAC experiments have utilized heavy isotopes of arginine and lysine (B10760008). However, the use of other labeled amino acids, such as deuterated valine (this compound), offers flexibility and can be advantageous in specific experimental contexts, such as when studying proteins with a low abundance of arginine and lysine residues or in organisms with different amino acid auxotrophies. Deuterated amino acids provide a distinct mass shift that is readily detectable by mass spectrometry.[5]

Experimental Design and Workflow

A typical SILAC experiment using this compound consists of two main phases: an adaptation phase and an experimental phase.

Adaptation Phase: Cells are cultured in a specially formulated medium containing this compound as the sole source of valine. This phase continues for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the heavy amino acid into the cellular proteome.

Experimental Phase: Once labeling is complete, the "heavy" labeled cells can be subjected to a specific treatment or perturbation (e.g., drug treatment, growth factor stimulation), while the "light" labeled cells serve as a control. Following the experimental treatment, the "heavy" and "light" cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

A general workflow for a this compound SILAC experiment is depicted below:

Detailed Protocols

Preparation of SILAC Media with this compound

Materials:

-

Basal medium deficient in L-Valine (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Valine (unlabeled, "light")

-

This compound ("heavy") [molecular weight: 125.20 g/mol ]

-

Penicillin-Streptomycin solution

-

Sterile filtration unit (0.22 µm)

Procedure:

-

To prepare 500 mL of "Light" SILAC medium, supplement 450 mL of valine-deficient basal medium with 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and the standard concentration of unlabeled L-Valine (refer to your specific cell culture medium formulation).

-

To prepare 500 mL of "Heavy" SILAC medium, supplement 450 mL of valine-deficient basal medium with 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and this compound. The final concentration of this compound should be equivalent to the molar concentration of L-Valine in the standard medium.

-

Sterile-filter both "Light" and "Heavy" media and store at 4°C.

Note: The exact concentration of this compound may require optimization depending on the cell line. It is recommended to start with the same molar concentration as L-Valine in the standard medium formulation.

Cell Culture and Labeling

-

Thaw and culture your cells of interest in the "Light" SILAC medium for at least two passages to adapt them to the custom medium.

-

Seed two parallel cultures, one in "Light" medium and one in "Heavy" medium.

-

Passage the cells for at least five cell doublings in their respective SILAC media to achieve >95% incorporation of the labeled amino acid. Monitor cell morphology and doubling time to ensure that this compound does not have a negative impact on cell health.

-

To verify the incorporation efficiency, harvest a small aliquot of "heavy" labeled cells, extract proteins, and analyze by mass spectrometry. The percentage of incorporation can be determined by comparing the peak intensities of peptides containing light valine versus heavy valine.

Sample Preparation for Mass Spectrometry

-

After the experimental treatment, harvest both "light" and "heavy" cell populations.

-

Count the cells from each population and combine them at a 1:1 ratio.

-

Wash the combined cell pellet with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysate.

-

Proceed with protein digestion. For in-solution digestion, denature, reduce, and alkylate the proteins before adding a protease such as trypsin. For in-gel digestion, run the protein lysate on an SDS-PAGE gel, excise the bands of interest, and perform in-gel digestion.

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

LC-MS/MS Analysis and Data Processing

-